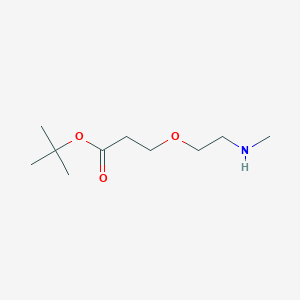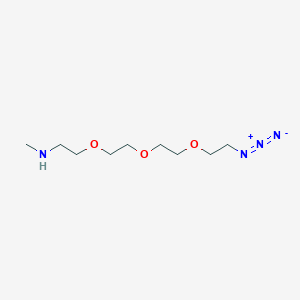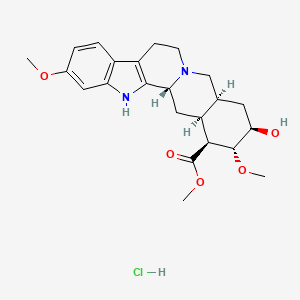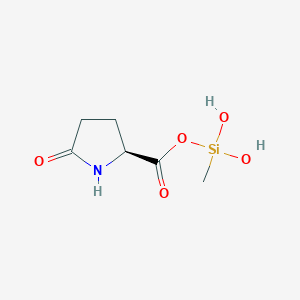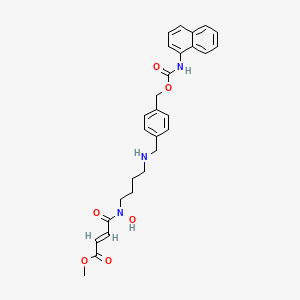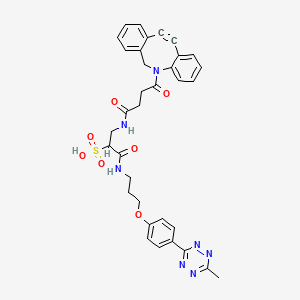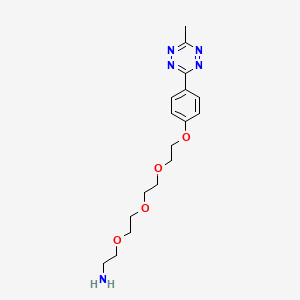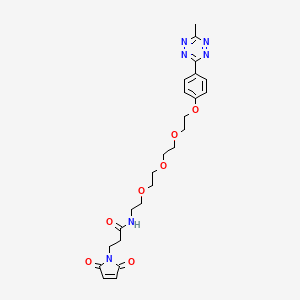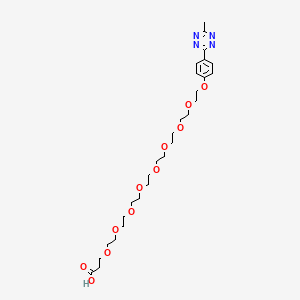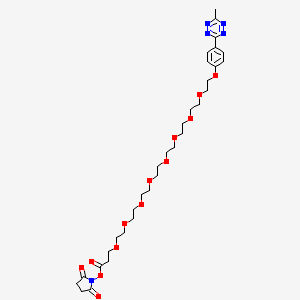
MitoPQ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MitoPQ, also known as MitoParaquat, is a selective, mitochondria-targeted redox cycler . It is a synthetic analogue of coenzyme Q10 with antioxidant effects . It was first developed in New Zealand in the late 1990s .
Synthesis Analysis
The synthesis of MitoPQ is not explicitly detailed in the search results. However, it is mentioned that MitoPQ is a synthetic compound .
Molecular Structure Analysis
The molecular formula of MitoPQ is C39H46I3N2P . Its molecular weight is 954.48 .
Chemical Reactions Analysis
MitoPQ produces superoxide by redox cycling at the flavin site of complex I, selectively increasing superoxide production within mitochondria .
Physical And Chemical Properties Analysis
MitoPQ is a solid substance with a brown to reddish-brown color . It is soluble in DMSO and water .
Aplicaciones Científicas De Investigación
Mitochondrial Superoxide Generation Studies
MitoPQ is a valuable tool for conducting cellular and in vivo investigations into the role of mitochondrial superoxide generation in redox biology . It helps researchers understand how mitochondria control excess free radicals in cells .
Replicating Disease Traits in Experimental Models
MitoPQ can be utilized as a catalyst or co-stressor to replicate metabolic and neurodegenerative disease traits in experimental models . This aids in the development of treatments for these diseases.
Cellular Health Optimization
MitoPQ has been studied by top universities such as Harvard University, UCLA, and the University of Cambridge for its potential in cellular health optimization . It supports the 37 trillion building blocks that power your body .
Athletic Performance and Recovery
Research has shown that MitoPQ supports athletic performance and recovery from exercise . It helps athletes maintain their energy levels and recover faster from intense workouts.
Heart Health
MitoPQ is also known to support heart health . It helps in maintaining the health of heart cells, which is crucial for overall cardiovascular health.
Anti-Aging Research
MitoPQ is being studied for its potential in anti-aging research. As antioxidant levels start to naturally decline with age, MitoPQ’s cell health technology could be a game-changer .
Clinical Trials
MitoPQ has been involved in 19 clinical trials, with over 750 peer-reviewed scientific papers published . These trials help in understanding the various applications and benefits of MitoPQ.
Innovation in Molecular Technology
MitoPQ is at the forefront of innovation in molecular technology, with over 60 global patents . This opens up new possibilities for its application in scientific research.
Mecanismo De Acción
Target of Action
MitoPQ, also known as MitoParaquat, is a mitochondria-targeted redox cycler . Its primary target is the mitochondria, the organelles inside cells that provide energy for life processes . MitoPQ is designed to selectively increase superoxide production within mitochondria .
Biochemical Pathways
The primary biochemical pathway affected by MitoPQ is the oxidative phosphorylation pathway within the mitochondria . This pathway is responsible for the production of adenosine triphosphate (ATP), the primary energy currency of the cell . By increasing superoxide production, MitoPQ can influence the balance of reactive oxygen species within the cell, potentially impacting various cellular processes .
Pharmacokinetics
MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain
Result of Action
The primary result of MitoPQ’s action is the increased production of superoxide within the mitochondria . This can lead to an increase in oxidative stress within the cell, which has the potential to cause damage to cellular structures and DNA . In some contexts, this increase in oxidative stress could potentially be beneficial, such as in the treatment of certain diseases .
Action Environment
The action of MitoPQ can be influenced by various environmental factors. For instance, the presence of other reactive oxygen species or antioxidants in the cell can impact the balance of oxidative stress and thus the overall effect of MitoPQ . Additionally, factors such as pH, temperature, and the presence of other drugs or substances could potentially influence the stability and efficacy of MitoPQ.
Safety and Hazards
Direcciones Futuras
MitoPQ has shown potential in a number of medical indications . It has been used in antioxidant studies and has shown potential beneficial anti-cachectic effects . Further research is needed to explore its potential in other medical applications.
Propiedades
IUPAC Name |
10-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decyl-triphenylphosphanium;triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N2P.3HI/c1-40-30-25-35(26-31-40)36-27-32-41(33-28-36)29-17-6-4-2-3-5-7-18-34-42(37-19-11-8-12-20-37,38-21-13-9-14-22-38)39-23-15-10-16-24-39;;;/h8-16,19-28,30-33H,2-7,17-18,29,34H2,1H3;3*1H/q+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZZGHKENAZYTD-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46I3N2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MitoPQ | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

